REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:23])([CH3:22])[C:3](=[O:21])[CH:4](OC1C=CC(C=NOC)=CC=1)[N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.CC(C)(C)C(=O)CN1C=NC=N1.[Br:36]Br>>[Br:36][CH:4]([N:5]1[CH:9]=[N:8][CH:7]=[N:6]1)[C:3](=[O:21])[C:2]([CH3:23])([CH3:22])[CH3:1]
|
Name
|
3,3-dimethyl-1-(4-methoxyiminomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-2-butanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C(N1N=CN=C1)OC1=CC=C(C=C1)C=NOC)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(CN1N=CN=C1)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(C)(C)C)=O)N1N=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |